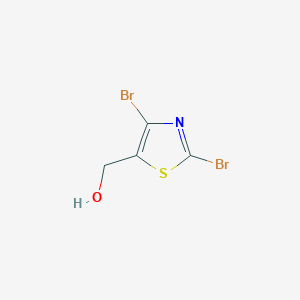

2,4-Dibromothiazole-5-methanol

概要

説明

Synthesis Analysis

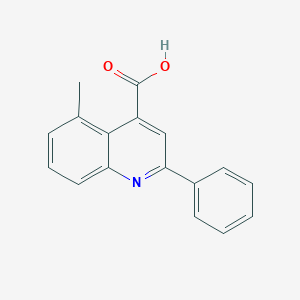

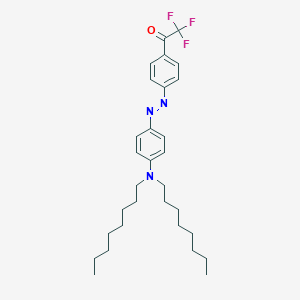

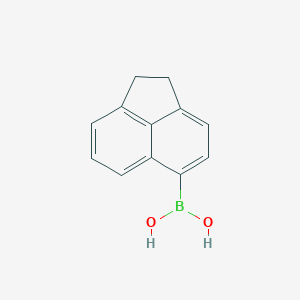

The synthesis of bromothiazoles, including 2,4-Dibromothiazole-5-methanol, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps .Molecular Structure Analysis

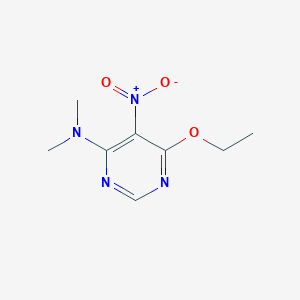

The InChI code for 2,4-Dibromothiazole-5-methanol is 1S/C4H3Br2NOS/c5-3-2 (1-8)9-4 (6)7-3/h8H,1H2 . It’s also mentioned that 2,4-Dibromothiazole is disordered in the crystal structure with molecules randomly oriented either way round .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromothiazole-5-methanol include a molecular weight of 272.95 g/mol . More detailed properties were not found in the search results.科学的研究の応用

Chemical Synthesis

“2,4-Dibromothiazole-5-methanol” is a chemical compound with the molecular formula C4H3Br2NOS . It is used in various chemical synthesis processes due to its unique structure and properties .

Building Block in Synthesis of Melithiazole C

This compound is applied as a building block in the synthesis of Melithiazole C . This process employs a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

Intermediate in Preparation of 2,4-Disubstituted Thiazole Derivatives

“2,4-Dibromothiazole-5-methanol” is also used as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives . These derivatives have biologically active properties and are used in various fields of research .

Preparation of Survival Motor Neuron (SMN) Protein Modulators

The compound is used in the preparation of Survival Motor Neuron (SMN) protein modulators . SMN protein modulators have significant implications in the treatment of spinal muscular atrophy .

Research in Life Science

The compound is used in various areas of life science research . Its unique properties make it a valuable tool in the study of biological processes .

Research in Material Science

“2,4-Dibromothiazole-5-methanol” is also used in material science research . Its unique properties can be leveraged in the development of new materials .

Safety and Hazards

将来の方向性

作用機序

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of 2,4-Dibromothiazole-5-methanol’s action are currently unknown due to the lack of research on this compound

特性

IUPAC Name |

(2,4-dibromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMYXTBGUWUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435019 | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromothiazole-5-methanol | |

CAS RN |

170232-68-5 | |

| Record name | 2,4-Dibromo-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

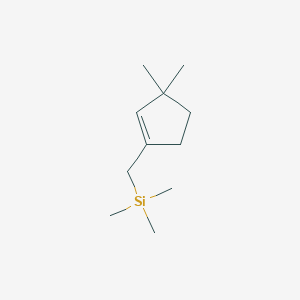

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)

![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)